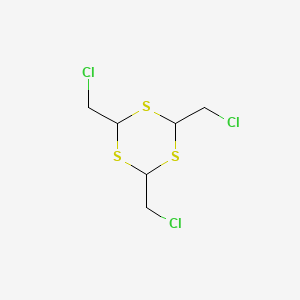

2,4,6-Tris(chloromethyl)-1,3,5-trithiane

Description

Contextualization within Cyclic Thioether Chemistry

Cyclic thioethers are a class of organic compounds containing a ring structure that includes one or more sulfur atoms. These heterocycles are the sulfur analogues of cyclic ethers. The chemistry of thioethers is distinct from that of ethers due to the properties of the sulfur atom, which is larger, less electronegative, and more polarizable than oxygen. This leads to different bond angles, lengths, and reactivity patterns. masterorganicchemistry.com

Cyclic thioethers are significant in various areas of chemistry. nih.gov Their structural features can be tailored to create macrocyclic compounds capable of selective ion complexation, similar to crown ethers. nih.gov The presence of sulfur imparts unique electronic and conformational properties, influencing the molecule's shape and reactivity. nih.gov The carbon-sulfur bond is a common feature in many complex molecules, and its formation is a key operation in the pharmaceutical industry. acsgcipr.org 2,4,6-Tris(chloromethyl)-1,3,5-trithiane is a specific example of a cyclic thioether, characterized by a six-membered ring with alternating carbon and sulfur atoms.

Importance of the 1,3,5-Trithiane (B122704) Scaffold and its Derivatives

The core of this compound is the 1,3,5-trithiane ring. This heterocycle, with the formula (CH₂S)₃, is the cyclic trimer of the unstable species thioformaldehyde. wikipedia.orgchemeurope.com It is typically synthesized by treating formaldehyde (B43269) with hydrogen sulfide (B99878). wikipedia.orgchemeurope.com

The 1,3,5-trithiane scaffold is a crucial building block in organic synthesis, where it often serves as a masked source of formaldehyde. wikipedia.orgchemeurope.com Its stability allows it to be incorporated into molecules and later cleaved under specific conditions to release a formaldehyde unit. Furthermore, the methylene (B1212753) protons of the trithiane ring are acidic enough to be removed by strong bases like organolithium reagents. wikipedia.orgchemeurope.com This creates a nucleophilic carbon center that can be alkylated, providing a pathway to form new carbon-carbon bonds. wikipedia.orgchemeurope.com Derivatives of 1,3,5-trithiane are generated by substituting one or more of the hydrogen atoms, leading to a wide range of functionalized molecules. wikipedia.org this compound is one such derivative, where the substitution of a hydrogen atom on each carbon with a chloromethyl group introduces three reactive sites for further chemical transformations.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₆S₃ | wikipedia.orgchemsynthesis.com |

| Molar Mass | 138.27 g/mol | wikipedia.orgchemeurope.com |

| Appearance | Colourless solid | wikipedia.orgchemeurope.com |

| Melting Point | 215 to 220 °C | wikipedia.orgchemeurope.com |

| CAS Number | 291-21-4 | wikipedia.orgchemsynthesis.com |

Overview of Research Trajectories for Halogenated Organosulfur Heterocycles

The introduction of halogen atoms into organosulfur heterocycles creates a class of compounds with significantly modified chemical and physical properties. Halogenation can influence a molecule's reactivity, lipophilicity, and metabolic stability, making these compounds valuable in medicinal chemistry and materials science. researchgate.netmdpi.com Research in this area often focuses on developing new synthetic methods for these compounds and exploring their applications. researchgate.netugent.be

Halogenated heterocycles are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net The carbon-halogen bond provides a reactive handle for a variety of transformations, including nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net

This compound fits squarely within this research trajectory. The three chloromethyl groups are susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of functional groups. This trifunctionality makes it an attractive precursor for the synthesis of star-shaped molecules, dendrimers, and cross-linked polymers. The combination of the stable, conformationally well-defined trithiane core and the reactive halogenated side chains provides a powerful tool for synthetic chemists.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₉Cl₃S₃ | chemsrc.com |

| Molecular Weight | 283.69 g/mol | chemsrc.com |

| CAS Number | 119015-76-8 | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

119015-76-8 |

|---|---|

Molecular Formula |

C6H9Cl3S3 |

Molecular Weight |

283.7 g/mol |

IUPAC Name |

2,4,6-tris(chloromethyl)-1,3,5-trithiane |

InChI |

InChI=1S/C6H9Cl3S3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h4-6H,1-3H2 |

InChI Key |

ZJDIPQQCIUNYNT-UHFFFAOYSA-N |

Canonical SMILES |

C(C1SC(SC(S1)CCl)CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,4,6 Tris Chloromethyl 1,3,5 Trithiane

Direct Synthesis Pathways

Direct synthesis routes to 2,4,6-Tris(chloromethyl)-1,3,5-trithiane typically involve the formation of the trithiane ring from acyclic precursors in a single transformative step. These methods are often favored for their atom economy and procedural simplicity.

Cyclotrimerization of Chloroacetaldehyde (B151913) and Related Aldehydes in the Presence of Hydrogen Sulfide (B99878)

The most documented direct synthesis of this compound involves the acid-catalyzed cyclotrimerization of chloroacetaldehyde with hydrogen sulfide. In a typical procedure, an aqueous solution of chloroacetaldehyde is treated with hydrogen sulfide in the presence of a strong acid catalyst, such as sulfuric acid.

The proposed mechanism for this reaction is analogous to the well-established formation of 1,3,5-trithiane (B122704) from formaldehyde (B43269) and hydrogen sulfide. The reaction is believed to proceed through the initial formation of the unstable intermediate, 2-chlorothioacetaldehyde. This thioaldehyde then undergoes a cyclotrimerization reaction to form the stable six-membered 1,3,5-trithiane ring. The acidic conditions facilitate both the formation of the thioaldehyde and the subsequent cyclization.

Table 1: Reaction Parameters for the Cyclotrimerization of Chloroacetaldehyde

| Parameter | Value/Condition |

| Reactants | Chloroacetaldehyde, Hydrogen Sulfide |

| Catalyst | Sulfuric Acid |

| Solvent | Water |

| Product | This compound |

This table presents a generalized summary of the key components in the direct synthesis of this compound via cyclotrimerization.

Ring Closure Reactions Involving Halogenated Thioaldehydes or Precursors

While the direct reaction of chloroacetaldehyde and hydrogen sulfide is the primary example of a direct synthesis, hypothetically, the ring closure of pre-formed halogenated thioaldehydes or their stable precursors could also yield this compound. Thioaldehydes are generally reactive and prone to polymerization or trimerization. If 2-chlorothioacetaldehyde could be generated in situ from a stable precursor under conditions that favor cyclotrimerization over linear polymerization, it would constitute a viable synthetic route. However, specific examples of this approach for the synthesis of this compound are not extensively documented in the scientific literature.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the synthesis of this compound is crucial for improving reaction efficiency and product yield. Key parameters that can be adjusted include temperature, reaction time, concentration of reactants, and the choice of acid catalyst. For instance, controlling the rate of hydrogen sulfide addition can be critical in preventing the formation of unwanted byproducts. The use of alternative acid catalysts, such as hydrochloric acid or Lewis acids, could also influence the reaction rate and selectivity. Furthermore, purification techniques, such as recrystallization from an appropriate solvent, are essential for obtaining a high-purity product. While detailed optimization studies for this specific compound are not widely available, general principles of organic synthesis suggest that a systematic variation of these parameters would likely lead to enhanced yields.

Indirect Synthetic Routes

Indirect synthetic routes to this compound would involve the modification of a pre-existing 1,3,5-trithiane ring. These methods could offer alternative pathways when direct methods are not feasible or result in low yields.

Chlorination of 1,3,5-Trithiane Derivatives

One conceivable indirect route is the chlorination of the parent 1,3,5-trithiane or its derivatives. However, the direct chlorination of the methylene (B1212753) bridges of the 1,3,5-trithiane ring presents significant challenges. The sulfur atoms in the trithiane ring are susceptible to oxidation. Indeed, the chlorination of 1,3,5-trithiane in the presence of water has been shown to yield chloromethyl sulfonyl chloride, a product of both chlorination and oxidation, rather than the desired this compound. organic-chemistry.org This suggests that achieving selective chlorination of the carbon atoms without affecting the sulfur atoms would require carefully controlled reaction conditions and specific chlorinating agents that are not prone to oxidizing sulfur.

Conversion from Other Substituted 1,3,5-Trithianes

Another potential indirect pathway involves the chemical transformation of other substituted 1,3,5-trithianes. For example, a 2,4,6-Tris(hydroxymethyl)-1,3,5-trithiane could theoretically be converted to the corresponding chloromethyl derivative using a suitable chlorinating agent, such as thionyl chloride or phosphorus trichloride. This approach would depend on the availability of the starting substituted trithiane and the compatibility of the functional groups with the chlorination conditions. At present, there is a lack of specific literature detailing such conversions for the synthesis of this compound.

Mechanistic Elucidation of Formation Reactions

3 ClCH₂CHO + 3 H₂S → (ClCH₂CHS)₃ + 3 H₂O

The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which is essential for the reaction to proceed at a reasonable rate.

Acid-Catalyzed Pathways

The generally accepted mechanism for the acid-catalyzed formation of 1,3,5-trithianes from aldehydes and hydrogen sulfide can be applied to the synthesis of this compound. The pathway is initiated by the protonation of the carbonyl oxygen of chloroacetaldehyde by the acid catalyst (e.g., H₂SO₄). This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The key steps in the acid-catalyzed pathway are:

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the oxygen atom of the chloroacetaldehyde, forming a resonance-stabilized carbocation. This activation of the carbonyl group is a critical step for the subsequent nucleophilic addition.

Nucleophilic Attack by Hydrogen Sulfide: A molecule of hydrogen sulfide, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated α-chloro-α-hydroxyethanethiol intermediate.

Deprotonation and Formation of the gem-Thiol: A subsequent deprotonation step yields the unstable geminal thiol, also known as a thiohemiacetal. This intermediate, having both a hydroxyl and a thiol group attached to the same carbon, is prone to further reaction.

Dehydration to Form the Thioaldehyde: Under acidic conditions, the hydroxyl group of the gem-thiol is protonated, forming a good leaving group (water). Elimination of water leads to the formation of the highly reactive monomeric thioaldehyde, 2-chloroethanethial (ClCH₂CHS).

The following table summarizes the key transformations in the initial stages of the acid-catalyzed reaction:

| Reactant | Catalyst/Reagent | Intermediate | Product of Step |

| Chloroacetaldehyde | H⁺ | Protonated Chloroacetaldehyde | Activated Carbonyl |

| Activated Carbonyl | H₂S | Protonated α-chloro-α-hydroxyethanethiol | gem-Thiol intermediate |

| gem-Thiol intermediate | -H₂O (acid-catalyzed) | 2-Chloroethanethial | Thioaldehyde Monomer |

Role of Intermediates in Cyclization Processes

The formation of the stable 1,3,5-trithiane ring is not a direct process but proceeds through the cyclization of the highly reactive thioaldehyde intermediate, 2-chloroethanethial. Due to its instability, this thioaldehyde monomer readily undergoes cyclotrimerization to form the thermodynamically more stable six-membered ring of this compound.

The cyclization process is believed to occur in a stepwise manner, involving the formation of dimeric and trimeric acyclic intermediates. The exact nature and lifetimes of these intermediates are difficult to determine experimentally due to their transient nature. However, the proposed pathway involves the following key stages:

Dimerization of the Thioaldehyde: Two molecules of 2-chloroethanethial can react with each other in a head-to-tail fashion to form a dimeric intermediate.

Reaction with a Third Monomer: The dimeric intermediate can then react with a third molecule of 2-chloroethanethial.

Intramolecular Cyclization: The resulting acyclic trimer undergoes an intramolecular cyclization, with the loss of a molecule of hydrogen sulfide, to form the final this compound ring. The acid catalyst likely plays a role in protonating the sulfur atoms of the acyclic intermediates, facilitating the cyclization and ring-closure steps.

3 ClCH₂CHS → (ClCH₂CHS)₃

The stability of the 1,3,5-trithiane ring is the driving force for this cyclotrimerization, as the thioaldehyde monomer is inherently unstable. The presence of the chloromethyl substituents on the ring does not significantly alter the fundamental mechanism of the acid-catalyzed cyclization of the thioaldehyde intermediate.

The following table outlines the proposed intermediates in the cyclization process:

| Intermediate | Description | Role in Cyclization |

| 2-Chloroethanethial | Monomeric thioaldehyde | The fundamental building block for the trithiane ring. |

| Acyclic Dimer | Formed from the reaction of two thioaldehyde molecules. | A transient intermediate on the pathway to the trimer. |

| Acyclic Trimer | Formed from the reaction of the dimer with a third thioaldehyde molecule. | The immediate precursor to the final cyclic product. |

Advanced Reactivity and Chemical Transformations of 2,4,6 Tris Chloromethyl 1,3,5 Trithiane

Nucleophilic Substitution Reactions at Chloromethyl Moieties

The three chloromethyl groups attached to the 1,3,5-trithiane (B122704) core are expected to be the primary sites for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent trithiane ring may influence the reactivity of these benzylic-like chlorides. However, specific studies detailing these transformations for 2,4,6-Tris(chloromethyl)-1,3,5-trithiane are not readily found in the current body of scientific literature.

Derivatization to Thiol Analogs and Related Sulfur Compounds

The substitution of the chloro groups with sulfur-based nucleophiles would lead to the formation of various thiol analogs and other sulfur-containing compounds. For instance, reaction with a hydrosulfide (B80085) salt (e.g., NaSH) would be the expected route to the corresponding tris(mercaptomethyl) derivative. Other sulfur nucleophiles, such as thiolate anions (RS⁻), could be employed to introduce a variety of thioether functionalities.

Table 1: Hypothetical Nucleophilic Substitution Reactions with Sulfur Nucleophiles

| Nucleophile | Expected Product |

|---|---|

| Sodium Hydrosulfide (NaSH) | 2,4,6-Tris(mercaptomethyl)-1,3,5-trithiane |

Note: This table represents expected chemical transformations based on general principles of organic chemistry. Specific experimental data for these reactions involving this compound is not available in the reviewed literature.

Amination, Etherification, and Esterification Reactions

Analogous to the reactions with sulfur nucleophiles, the chloromethyl groups are anticipated to be susceptible to attack by nitrogen, oxygen, and carboxylate nucleophiles, leading to amination, etherification, and esterification products, respectively.

Amination: Reactions with ammonia (B1221849) or primary/secondary amines would be expected to yield the corresponding tris(aminomethyl), tris(alkylaminomethyl), or tris(dialkylaminomethyl) derivatives.

Etherification: Alkoxides (RO⁻) or phenoxides (ArO⁻) would likely react to form the corresponding tris(alkoxymethyl) or tris(aryloxymethyl) ethers.

Esterification: Carboxylate salts (RCOO⁻) could be used to produce the corresponding trimesters.

Table 2: Hypothetical Nucleophilic Substitution with N, O, and O-C=O Nucleophiles

| Nucleophile | Reaction Type | Expected Product |

|---|---|---|

| Ammonia (NH₃) | Amination | 2,4,6-Tris(aminomethyl)-1,3,5-trithiane |

| Sodium Ethoxide (NaOEt) | Etherification | 2,4,6-Tris(ethoxymethyl)-1,3,5-trithiane |

Note: This table is illustrative of potential reactions. The scientific literature lacks specific experimental validation for these reactions on this compound.

Regio- and Stereoselectivity in Substitution Processes

For a symmetrical molecule like this compound, issues of regioselectivity in complete substitution would not arise as all three chloromethyl groups are chemically equivalent. However, in cases of partial substitution, a mixture of mono-, di-, and tri-substituted products would be expected. The stereochemistry of the 1,3,5-trithiane ring, which can exist in a chair conformation, could influence the approach of nucleophiles and potentially lead to diastereomeric products if the substituents are chiral. There is no specific research available on the stereochemical outcomes of reactions involving this compound.

Transformations of the 1,3,5-Trithiane Ring System

The 1,3,5-trithiane ring is a stable heterocyclic system. Transformations involving this ring would require more forcing conditions compared to the substitution at the chloromethyl groups.

Ring-Opening Reactions and Polymerization Initiation

The 1,3,5-trithiane ring can undergo ring-opening under certain conditions, although it is generally stable. There is no specific evidence to suggest that this compound acts as an initiator for ring-opening polymerization of other monomers. The chloromethyl groups could potentially be converted into initiating sites for certain types of polymerization, but this has not been documented.

Oxidative and Reductive Manipulations of Sulfur Centers

The sulfur atoms in the 1,3,5-trithiane ring are in the thioether oxidation state and can be oxidized to sulfoxides or sulfones. The parent 1,3,5-trithiane can be oxidized by reagents like hydrogen peroxide or peroxy acids. wikipedia.org It is plausible that this compound would react similarly, though the presence of the chloromethyl groups might affect the reaction's feasibility and outcome.

Conversely, reductive cleavage of the C-S bonds in the trithiane ring is a known process for the parent compound, often using reducing agents like Raney nickel. This would lead to the breakdown of the heterocyclic ring. The applicability of such reductive methods to the title compound is not reported.

Table 3: Potential Oxidative and Reductive Transformations of the Trithiane Ring

| Reagent | Transformation Type | Potential Product(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Oxidation | This compound S,S',S''-trioxide (and other oxides) |

Note: This table outlines potential reactions based on the known chemistry of 1,3,5-trithiane. These reactions have not been specifically reported for this compound.

Reactions Involving C-H Acidity (e.g., Deprotonation and Subsequent Functionalization)

The hydrogen atoms on the chloromethyl groups of this compound are expected to exhibit notable acidity due to the cumulative electron-withdrawing effects of the adjacent chlorine atom and the sulfur atoms of the trithiane ring. This enhanced acidity makes these protons susceptible to deprotonation by a suitable base, leading to the formation of a carbanion that can then be engaged in various functionalization reactions.

The acidity of hydrogens alpha to a heteroatom is a well-established principle in organic chemistry. For instance, the parent compound, 1,3,5-trithiane, can be deprotonated using organolithium reagents to form a lithium derivative, which subsequently undergoes alkylation. rsc.org This reactivity highlights the ability of the sulfur atoms in the trithiane ring to stabilize an adjacent negative charge. In the case of this compound, the additional presence of a chlorine atom on the same carbon is anticipated to further increase the C-H acidity.

The resulting carbanion, once formed, is a potent nucleophile. This nucleophilicity allows for a range of subsequent functionalization reactions, enabling the introduction of diverse substituents at the methylene (B1212753) bridges of the trithiane core. The general scheme for such a transformation would involve an initial deprotonation step followed by reaction with an electrophile.

Table 1: Potential Functionalization Reactions Following Deprotonation

| Reaction Type | Electrophile | Potential Product |

| Alkylation | Alkyl halide (R-X) | 2,4,6-Tris(1-chloroalkyl)-1,3,5-trithiane |

| Aldol Addition | Aldehyde (R'CHO) | 2,4,6-Tris(1-chloro-2-hydroxyalkyl)-1,3,5-trithiane |

| Acylation | Acyl chloride (R''COCl) | 2,4,6-Tris(1-chloro-2-oxoalkyl)-1,3,5-trithiane |

It is important to note that while the principles of C-H acidity strongly suggest this reactivity pattern, specific experimental data on the deprotonation and subsequent functionalization of this compound are not extensively documented in publicly available literature.

Cross-Coupling and Catalyst-Mediated Reactions

The presence of carbon-chlorine bonds in this compound suggests its potential as a substrate in various cross-coupling and catalyst-mediated reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Analogies to Triazines)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and compounds bearing C-Cl bonds are often viable substrates. researchgate.net The reactivity of chlorinated triazines in such transformations provides a strong analogy for the potential reactivity of this compound. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives are known to undergo sequential nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions allow for the controlled and stepwise introduction of various substituents onto the triazine core. researchgate.net

Given these precedents, it is plausible that the chloromethyl groups of this compound could participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions would enable the formation of new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the methylene carbons of the trithiane ring.

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2,4,6-Tris(arylmethyl)-1,3,5-trithiane |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2,4,6-Tris(alkynylmethyl)-1,3,5-trithiane |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 2,4,6-Tris(alkenylmethyl)-1,3,5-trithiane |

The success of these reactions would likely depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The presence of sulfur atoms in the trithiane ring could potentially influence the catalytic cycle, and optimization of the reaction parameters would be crucial.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily react with electrophilic carbon centers. The carbon atom of the chloromethyl group in this compound is electrophilic due to the attached chlorine atom, making it a potential target for nucleophilic attack by organometallic reagents.

This type of reaction would result in the displacement of the chloride ion and the formation of a new carbon-carbon bond. For example, the reaction of a chloro-dimethoxy-triazine (B8370960) with various organometallic reagents, including Grignard reagents and organozinc halides, has been reported to afford the corresponding alkylated triazines in good yields. researchgate.net This provides a relevant analogy for the expected reactivity of this compound.

Table 3: Potential Reactions with Organometallic Reagents

| Organometallic Reagent | General Formula | Potential Product |

| Grignard Reagent | R-MgX | 2,4,6-Tris(alkyl)-1,3,5-trithiane |

| Organolithium Reagent | R-Li | 2,4,6-Tris(alkyl)-1,3,5-trithiane |

| Gilman Reagent (Lithium Dialkylcuprate) | R₂CuLi | 2,4,6-Tris(alkyl)-1,3,5-trithiane |

The choice of the organometallic reagent and the reaction conditions would be critical in controlling the outcome of the reaction and avoiding potential side reactions. The Lewis acidic nature of some organometallic reagents could also lead to interactions with the sulfur atoms of the trithiane ring, potentially influencing the reaction pathway.

Structural and Conformational Analysis of 2,4,6 Tris Chloromethyl 1,3,5 Trithiane and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of 2,4,6-tris(chloromethyl)-1,3,5-trithiane, providing detailed insights into its electronic structure, functional groups, and molecular framework.

High-resolution NMR spectroscopy is an indispensable tool for determining the configuration and preferred conformation of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the trithiane ring and the chloromethyl side chains. The protons of the methylene (B1212753) groups in the ring (S-CH₂-S) and the methine protons (S-CH-S) attached to the side chains will have characteristic chemical shifts. Similarly, the protons of the chloromethyl groups (-CH₂Cl) will appear in a specific region of the spectrum. The coupling patterns and integration of these signals help in assigning the structure.

For the parent 1,3,5-trithiane (B122704), the six equivalent protons of the three methylene groups give a single sharp peak. In substituted derivatives like this compound, the symmetry is lower, leading to more complex spectra. The relative orientation of the chloromethyl groups (axial or equatorial) in the dominant chair conformation can be inferred from the coupling constants between the methine protons on the ring and the adjacent methylene protons.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Distinct signals are expected for the carbon atoms of the chloromethyl groups and the carbon atoms within the trithiane ring. The chemical shifts are sensitive to the electronic environment and can confirm the connectivity of the molecule.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Ring CH (methine) | ~4.5 - 5.5 | Position is sensitive to axial/equatorial orientation. |

| ¹H | Side-chain CH₂Cl (methylene) | ~3.6 - 4.2 | Downfield shift due to the electronegative chlorine atom. |

| ¹³C | Ring C (methine) | ~40 - 50 | Carbon atom within the heterocyclic ring. |

| ¹³C | Side-chain C (methylene) | ~45 - 55 | Carbon attached to chlorine. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

The IR spectrum is expected to show characteristic absorption bands for the C-H, C-S, and C-Cl bonds. The stretching and bending vibrations of the CH₂ groups in the side chains and the CH groups in the ring will be observable. The C-S bond stretches within the trithiane ring typically appear in the fingerprint region of the spectrum and are crucial for confirming the integrity of the heterocyclic core. The C-Cl stretching vibration from the chloromethyl substituent is also a key diagnostic peak.

Raman spectroscopy provides complementary information. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. The S-S and C-S bonds of the trithiane ring often produce distinct Raman signals.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | -CH, -CH₂ | 2900 - 3000 | IR, Raman |

| C-H Bend | -CH, -CH₂ | 1350 - 1470 | IR, Raman |

| C-S Stretch | Trithiane Ring | 600 - 800 | IR, Raman |

| C-Cl Stretch | -CH₂Cl | 650 - 850 | IR |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule will form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. The isotopic pattern of the molecular ion is particularly informative due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), which creates a unique signature.

The fragmentation pattern observed in the mass spectrum provides structural information. The trithiane ring can undergo characteristic cleavage, leading to the formation of stable fragments. For instance, analysis of the related compound 2,4,6-trimethyl-1,3,5-trithiane (B1616672) shows fragmentation pathways that can be extrapolated to the chloromethyl derivative. nist.gov Expected fragmentation for this compound would involve the loss of chloromethyl radicals (•CH₂Cl), chlorine radicals (•Cl), or cleavage of the trithiane ring itself.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₆H₉Cl₃S₃]⁺ | 282 | Molecular ion (for ³⁵Cl and ³²S isotopes). |

| [M-CH₂Cl]⁺ | [C₅H₇Cl₂S₃]⁺ | 233 | Loss of a chloromethyl radical. |

| [M-Cl]⁺ | [C₆H₉Cl₂S₃]⁺ | 247 | Loss of a chlorine radical. |

| [CH₂S]⁺• | [CH₂S]⁺• | 46 | Thioformaldehyde radical cation from ring cleavage. |

X-ray Crystallography for Solid-State Molecular Architecture (for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For derivatives of 1,3,5-trithiane, this technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the ring system.

Studies on trithiane derivatives have shown that the six-membered ring predominantly adopts a stable chair conformation. In the case of 2,4,6-trisubstituted derivatives, X-ray crystallography can reveal the stereochemistry, confirming whether the substituents are in axial or equatorial positions and whether the molecule is the cis or trans isomer. For example, the molecular structure of cis-2,4,6-tribenzyl-1,3,5-trithiane has been elucidated using this method, confirming the chair conformation with all three benzyl (B1604629) groups occupying equatorial positions to minimize steric hindrance. A similar analysis for this compound would be expected to yield a detailed solid-state structure, confirming its configuration and conformation.

Conformational Dynamics of the Six-Membered Ring

The 1,3,5-trithiane ring is not static but can undergo conformational changes in solution. The dynamics of the six-membered ring are a key aspect of its structural chemistry.

The most stable conformation for the 1,3,5-trithiane ring is the chair form. However, like cyclohexane, it can undergo a ring-flipping process, interconverting between two equivalent chair conformations. This process proceeds through higher-energy transition states and intermediates, including twist-boat and boat conformations.

The energy barrier for this interconversion is influenced by the nature of the substituents on the ring. For this compound, the bulky and polar chloromethyl groups will affect the energetics of the chair-boat interconversion. The preference for substituents to occupy the more spacious equatorial positions to reduce steric strain is a major driving force in determining the dominant conformation. Variable-temperature NMR studies can be employed to study these dynamic processes. By analyzing the changes in the NMR spectrum as the temperature is lowered, it is possible to slow down the ring inversion and observe the individual chair conformers, allowing for the determination of the energy barrier to interconversion.

Influence of Chloromethyl Substituents on Ring Conformation

The parent 1,3,5-trithiane molecule predominantly adopts a chair conformation, which minimizes torsional strain and non-bonded interactions. However, the addition of bulky and electronegative chloromethyl substituents at the carbon atoms introduces new steric and electronic factors that can alter this preference. The resulting conformational behavior of this compound is a delicate balance between these competing influences.

Conformational Isomers and Steric Effects

The substitution pattern in this compound can give rise to several diastereomers, each with a unique spatial arrangement of the chloromethyl groups. These substituents can occupy either axial or equatorial positions on the trithiane ring. The relative stability of these conformers is largely dictated by steric hindrance.

Generally, substituents on a cyclohexane-like ring, such as 1,3,5-trithiane, prefer to occupy the more spacious equatorial positions to avoid 1,3-diaxial interactions. In the case of this compound, the conformer with all three chloromethyl groups in equatorial positions is expected to be the most stable. This arrangement minimizes steric repulsion between the substituents and the axial hydrogen atoms on the ring.

Conversely, conformers with one or more axial chloromethyl groups would experience significant steric strain. The interaction between an axial chloromethyl group and the axial hydrogens at the C4 and C6 positions, as well as the lone pairs of the sulfur atoms, would destabilize these conformations.

| Conformer | Substituent Orientations | Relative Stability | Key Steric Interactions |

| all-equatorial | 2-eq, 4-eq, 6-eq | Most Stable | Minimal steric hindrance |

| di-equatorial, mono-axial | 2-eq, 4-eq, 6-ax | Less Stable | 1,3-diaxial interactions involving the axial chloromethyl group |

| mono-equatorial, di-axial | 2-eq, 4-ax, 6-ax | Even Less Stable | Increased 1,3-diaxial interactions |

| all-axial | 2-ax, 4-ax, 6-ax | Least Stable | Severe 1,3-diaxial and syn-axial interactions |

Interactive Data Table: The relative energies of these conformers can be computationally estimated to provide a more quantitative understanding of their populations at equilibrium.

Electronic Effects and Anomeric Interactions

Beyond simple steric arguments, electronic effects can also play a role in determining the conformational preferences of this compound. The presence of the electronegative chlorine atom in the chloromethyl group can lead to stereoelectronic interactions, such as the anomeric effect.

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to prefer an axial orientation. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital (σ*) of the C-substituent bond.

In this compound, an axial chloromethyl group could potentially be stabilized by an anomeric-type interaction involving the lone pairs of the adjacent sulfur atoms and the σ* orbital of the C-Cl bond. However, the magnitude of this effect in the 1,3,5-trithiane system, and how it competes with the opposing steric demands, is a subject for detailed computational and experimental investigation.

Research Findings from Spectroscopic and Crystallographic Studies

Detailed structural information from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitively establishing the preferred conformation of this compound.

X-ray Crystallography: A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's conformation in the solid state. Such a study would be expected to show the molecule adopting a chair conformation with the bulky chloromethyl groups in equatorial positions to minimize lattice strain.

NMR Spectroscopy: In solution, the molecule may exist as a dynamic equilibrium of different conformers. Variable-temperature NMR studies can provide insights into the energetics of this equilibrium. The coupling constants between protons on the ring and the chloromethyl groups can also offer evidence for the predominant orientation (axial or equatorial) of these substituents. For instance, a larger coupling constant is typically observed between axial and equatorial protons, while smaller coupling constants are seen for equatorial-equatorial and axial-axial interactions.

While specific experimental data for this compound is not extensively reported in publicly available literature, the general principles of conformational analysis of substituted cyclohexanes and related heterocycles strongly suggest a preference for the all-equatorial chair conformation.

| Parameter | Expected Value for all-equatorial Conformer | Rationale |

| C-S-C Bond Angle | ~100-105° | Typical for a six-membered ring with sulfur |

| S-C-S Bond Angle | ~110-115° | Tetrahedral carbon with some ring strain |

| C-C-Cl Bond Angle | ~109.5° | Standard tetrahedral geometry |

| Dihedral Angle (S-C-S-C) | ~55-60° | Characteristic of a chair conformation |

Interactive Data Table: This table presents hypothetical but expected structural parameters based on the known geometries of similar molecules.

Computational Chemistry and Theoretical Aspects of 2,4,6 Tris Chloromethyl 1,3,5 Trithiane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of molecules. These methods provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical reactivity.

The electronic structure and geometry of 2,4,6-Tris(chloromethyl)-1,3,5-trithiane and related heterocyclic compounds are commonly investigated using Density Functional Theory (DFT) and ab initio methods. DFT, particularly with hybrid functionals like B3LYP, is a widely used approach for studying substituted triazines and other heterocyclic systems due to its balance of computational cost and accuracy. mdpi.com Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide alternative routes for calculating molecular properties, often serving as benchmarks for DFT results. nih.gov

The selection of a basis set is critical for the accuracy of these calculations. Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p), are frequently employed as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and electronegative substituents. nih.govsciforum.net For instance, in studies of similar heterocyclic systems, geometry optimizations and vibrational frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. nih.gov

| Computational Method | Common Functionals/Levels | Typical Basis Sets | Key Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE, M06 | 6-31G(d,p), 6-311++G(d,p), cc-pVDZ | Geometry Optimization, Electronic Properties, Reaction Pathways |

| Ab Initio (Hartree-Fock) | HF | 6-31G, cc-pVDZ | Initial Geometry Optimization, Wavefunction Analysis |

| Ab Initio (Post-HF) | MP2, CCSD(T) | aug-cc-pVDZ, cc-pVTZ | High-Accuracy Energy Calculations, Benchmarking |

Charge distribution analysis provides insight into the electrophilic and nucleophilic sites within a molecule. In this compound, the electronegative chlorine and sulfur atoms are expected to lead to a non-uniform charge distribution. The carbon atoms of the chloromethyl groups are likely to be electrophilic due to the electron-withdrawing effects of the adjacent chlorine atoms.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the sulfur atoms. The LUMO is likely to be centered on the antibonding σ* orbitals of the C-Cl bonds in the chloromethyl groups. This distribution suggests that the molecule could be susceptible to nucleophilic attack at the chloromethyl carbons, leading to the displacement of the chloride ion. The energy gap would influence the conditions required for such reactions.

| Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Lone pairs on Sulfur atoms | Potential for oxidation; interaction with electrophiles. |

| LUMO | Antibonding σ* orbitals of C-Cl bonds | Susceptibility to nucleophilic attack at chloromethyl carbons. |

| HOMO-LUMO Gap | Moderate | Determines kinetic stability and energy required for electronic excitation. |

Conformational Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are defined by its conformational potential energy surface (PES). This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformers and the energy barriers between them.

The conformation of the 1,3,5-trithiane (B122704) ring is heavily influenced by stereoelectronic effects. The anomeric effect, a key stereoelectronic phenomenon, involves the delocalization of electron density from a lone pair (n) on a heteroatom into an adjacent antibonding (σ) orbital. In the trithiane ring, this typically involves the interaction of a sulfur lone pair with the σ orbital of an adjacent C-S or C-C bond.

This n -> σ* interaction is stabilizing and has a strong directional preference, favoring conformations where the lone pair and the acceptor orbital are anti-periplanar. For the 1,3,5-trithiane ring, which typically adopts a chair conformation, these interactions play a crucial role in determining the orientation of substituents. The long C-S bonds in the dithiane ring can distort the chair conformation, which in turn increases the overlap between certain orbitals and enhances the energy of the corresponding hyperconjugative interactions.

The chloromethyl (-CH₂Cl) substituents on the trithiane ring introduce additional conformational flexibility through rotation around the C-C single bond connecting the ring to the substituent. The study of rotational isomerism involves identifying the stable rotamers (conformational isomers) and the energy barriers that separate them.

Theoretical calculations on similar molecules, such as chloromethyl methyl sulfide (B99878), show a preference for gauche conformers due to stabilizing orbital interactions. researchgate.net For this compound, the rotation of the chloromethyl groups will be influenced by a combination of steric hindrance between the substituents and stereoelectronic effects involving the sulfur lone pairs and the C-Cl bond. Computational methods, such as DFT, can be used to calculate the potential energy curve for the rotation of the chloromethyl group, identifying the energy minima corresponding to stable rotamers and the transition states corresponding to rotational barriers. nih.govmdpi.com The most stable conformers will likely adopt an arrangement that minimizes steric repulsion while maximizing stabilizing hyperconjugative interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the calculation of activation energies. While specific reaction pathway studies for this compound are not prominent in the literature, the methodologies can be described.

Modeling a reaction pathway involves mapping the potential energy surface that connects reactants to products. Key points on this surface include local minima, which represent stable reactants, intermediates, and products, and first-order saddle points, which represent transition states (TS). A transition state is the highest energy point along the lowest energy path between a reactant and a product.

For this compound, a relevant reaction to model would be nucleophilic substitution at the chloromethyl carbon. nih.gov Using DFT methods, one can model the approach of a nucleophile to the substrate. sciforum.netsciforum.net The geometry of the transition state can be located and optimized, and its structure confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. Such analyses can clarify the mechanism (e.g., Sₙ2) and predict the reaction's feasibility. nih.gov

Absence of Publicly Available Research Hinders Analysis of Intermolecular Interactions in Condensed Phases

Consequently, the generation of detailed research findings and data tables, as would typically be derived from such simulations, is not possible. Molecular dynamics simulations are a powerful tool for understanding the behavior of molecules at an atomic level, providing insights into properties such as radial distribution functions, interaction energies, and diffusion coefficients, which are crucial for characterizing condensed-phase behavior. The absence of these studies for this compound means that a computational perspective on its intermolecular forces, packing in solid states, or behavior in solution remains unexplored in the scientific literature.

While computational studies exist for other derivatives of 1,3,5-triazine (B166579) and 1,3,5-trithiane, these findings cannot be extrapolated to this compound due to the unique influence of the chloromethyl substituents on the electronic and steric properties of the molecule.

Therefore, the following section on "Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases" cannot be populated with the scientifically accurate and specific data requested. Further research and publication in this specific area are needed to provide the necessary data for such an analysis.

Applications in Materials Science and Organic Synthesis As a Synthetic Synthon

Precursor for Advanced Polymer and Resin Synthesis

The trifunctional nature of 2,4,6-tris(chloromethyl)-1,3,5-trithiane makes it an ideal candidate for creating robust and specialized polymers and resins. Its three reactive sites can participate in polymerization reactions to form highly structured three-dimensional networks.

A significant application of this compound is as a precursor for high-refractive-index polymers (HRIPs), which are crucial for advanced optical components like lenses, optical films, and nanoimprinted optical elements. rsc.org The high sulfur content of the trithiane ring, combined with the potential for further sulfur introduction, is key to this application.

The synthesis of these materials begins with the conversion of the chloromethyl groups into more reactive thiol (mercaptan, -CH₂SH) groups, yielding 2,4,6-Tris(mercaptomethyl)-1,3,5-trithiane . This trithiol monomer can then be polymerized with other monomers, such as multifunctional alkynes or alkenes, through reactions like thiol-yne or thiol-ene "click" chemistry. bgu.ac.ilnih.govrsc.org These reactions are highly efficient and lead to the formation of polymers with a high density of sulfur atoms, which is a primary factor in achieving a high refractive index. acs.org Polymers created using multifunctional thiols can achieve refractive indices exceeding 1.68 and are often optically transparent with good thermal stability, making them suitable for demanding optical applications. nih.govrsc.org

| Polymerization Method | Monomer Types | Achieved Refractive Index (nD) | Key Properties | Reference |

|---|---|---|---|---|

| Thiol-yne Polymerization | Multifunctional thiols and alkynes | > 1.68 | High optical quality, cross-linked structure | nih.gov |

| Radical Mono-addition Thiol-yne | Dithiols and trialkynes | 1.68–1.75 | High thermal stability (up to 420 °C), optical transparency | rsc.org |

| Thiol-ene Coupling | Trivinylphosphine chalcogenides and dithiols | 1.66–1.75 | High glass-transition temperatures, rigid materials | acs.org |

| Ring-opening Polymerization | Episulfide and dithiol monomers | ~ 1.71 | Thermally nanoimprintable, high transparency | rsc.org |

The three electrophilic chloromethyl groups on this compound allow it to function effectively as a cross-linking agent. When added to a formulation of linear or lightly branched polymers that possess nucleophilic functional groups (such as amines, hydroxyls, or thiols), it can form covalent bonds between polymer chains. This creates a durable three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance. This is analogous to how other trifunctional molecules, such as derivatives of 1,3,5-triazine (B166579), are used to create cross-linked hydrogels and other materials. nih.govresearchgate.net

Furthermore, the compound can act as an A₃-type monomer in step-growth polymerization. When reacted with a difunctional B₂ monomer (e.g., a diamine or dithiol), the polymerization process naturally leads to the formation of a highly branched or fully cross-linked polymer network, bypassing the need for a separate post-polymerization cross-linking step.

Building Block for Complex Organosulfur Architectures

The distinct C₃ symmetry and trifunctionality of this compound make it an excellent foundational unit for the synthesis of precisely ordered, complex molecules like macrocycles, dendrimers, and other supramolecular structures. nih.govrsc.org

Macrocycles are large ring-like molecules that are important in host-guest chemistry, molecular recognition, and as pharmaceutical scaffolds. nih.gov The well-defined geometry of this compound, with its three reactive arms pointing outwards from the central ring, makes it an ideal precursor for constructing macrocyclic and cryptand-like structures. By reacting it with a linear difunctional linker molecule under high-dilution conditions to favor intramolecular cyclization, cage-like molecules can be synthesized where the trithiane unit serves as a corner or capstone piece.

These resulting C₃-symmetric macrocycles can themselves act as building blocks for larger, non-covalently bonded supramolecular assemblies. nih.gov Through intermolecular forces such as hydrogen bonding or π-π stacking, these molecules can self-assemble into highly ordered architectures like fibers, tubes, and gels. nih.govmdpi.com The synthesis of such structures is a key area of supramolecular chemistry, and C₃-symmetric core molecules are frequently employed to achieve the desired high level of organization. mdpi.com

Dendrimers are perfectly branched, tree-like macromolecules with a defined structure, while hyperbranched polymers have a similar, though more irregular, branched architecture. instras.comscielo.org Both classes of polymers are of great interest for applications in drug delivery, catalysis, and coatings due to their unique properties, such as low viscosity and a high density of terminal functional groups. scielo.orgresearchgate.net

This compound is a suitable candidate to serve as the central core (Generation 0) in the divergent synthesis of dendrimers. nih.govnih.gov The synthesis would begin by reacting the three chloromethyl groups with a monomer unit that introduces new branching points. Repetitive cycles of this reaction build successive "generations" of the dendrimer, expanding outwards from the trithiane core. This approach is well-established for other C₃-symmetric cores like 1,3,5-substituted benzenes and triazines. nih.govnih.govnih.gov

Similarly, the compound can be used to initiate the growth of hyperbranched polymers. In a typical one-pot synthesis, an AB₂-type monomer is added slowly to a solution containing the trifunctional trithiane core. cmu.edu The core molecule ensures that polymerization initiates from a central point, leading to a more controlled star-like hyperbranched structure.

| Core Molecule Type | Reactive Groups | Resulting Architecture | Key Feature | Reference |

|---|---|---|---|---|

| 1,3,5-Triazine | -Cl, -OPh, etc. | Dendrimers, Hyperbranched Polymers | High thermal stability, tunable electronic properties | nih.govnih.gov |

| 1,3,5-Substituted Benzene | -Br, -I, -OH | Dendrimers, Star-shaped Polymers | Versatile for various coupling reactions (e.g., Suzuki, Sonogashira) | nih.govrsc.org |

| This compound | -CH₂Cl | Dendrimers, Hyperbranched Polymers (Potential) | Introduces a sulfur-rich, non-aromatic core | Inferred |

Role in Fine Chemical Synthesis and Reagent Design

Beyond polymer science, this compound is a valuable intermediate in multi-step organic synthesis. The parent compound, 1,3,5-trithiane (B122704), is a well-known synthon used as a masked form of formaldehyde (B43269). wikipedia.orgchemeurope.com The tris(chloromethyl) derivative builds upon this foundation by providing three distinct and reactive handles for further chemical modification.

The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the attachment of a wide variety of functional groups. This versatility enables chemists to use the trithiane derivative as a scaffold, attaching other molecules of interest to its three arms. For example, one could attach chelating ligands to create a tripodal metal-binding agent or affix catalytically active moieties to design a multivalent catalyst. This modular approach is analogous to strategies using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where different nucleophiles can be added sequentially to create multifunctional molecules. researchgate.netnih.govfrontiersin.org The stability of the trithiane ring ensures that the core structure remains intact throughout these synthetic transformations.

Preparation of Novel Sulfur-Containing Reagents

The chloromethyl groups of this compound serve as reactive handles for the synthesis of various novel sulfur-containing reagents. Through nucleophilic substitution reactions, the chlorine atoms can be displaced by a variety of nucleophiles, leading to the formation of new carbon-sulfur, carbon-nitrogen, carbon-oxygen, and other bonds. This allows for the tailoring of the molecule's properties for specific applications.

For instance, reaction with thiols can lead to the formation of thioethers, while reaction with amines can produce amino-functionalized trithianes. These derivatives can then be employed in further synthetic transformations or utilized for their own unique properties. The trithiane core itself imparts specific characteristics, such as thermal stability and potential for metal coordination, to the resulting reagents.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu:) | Reagent Example | Product Functional Group | Potential Application of Product |

| Thiolate (RS⁻) | Sodium thiophenoxide | Thioether (-SCH₂-S-Ar) | Ligands for catalysis, sulfur-rich polymers |

| Amine (R₂NH) | Diethylamine | Tertiary amine (-SCH₂-NEt₂) | Basic catalysts, building blocks for pharmaceuticals |

| Alkoxide (RO⁻) | Sodium methoxide | Ether (-SCH₂-OMe) | Modifying solubility and reactivity |

| Cyanide (CN⁻) | Sodium cyanide | Nitrile (-SCH₂-CN) | Precursors for carboxylic acids and amines |

The synthesis of such novel reagents opens avenues for the development of new ligands for catalysis, monomers for sulfur-containing polymers, and intermediates for the synthesis of biologically active molecules. The controlled, stepwise reaction of the chloromethyl groups is a key aspect of its utility, a concept that is more extensively explored in its triazine analogues.

Development of Orthogonally Reactive Synthons (analogies to triazines)

The concept of orthogonal reactivity is well-established for 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the three chlorine atoms attached directly to the triazine ring exhibit different reactivities based on the temperature of the reaction. This allows for the sequential and controlled substitution of the chlorine atoms with different nucleophiles. researchgate.netfrontiersin.orgnih.gov This principle of orthogonal reactivity can be extended by analogy to this compound, although the reactivity resides in the chloromethyl side chains rather than directly on the heterocyclic ring.

The electronic nature of the 1,3,5-trithiane ring, with its sulfur atoms, influences the reactivity of the appended chloromethyl groups. While the sulfur atoms are less electronegative than the nitrogen atoms in a triazine ring, they can still exert an influence on the stability of reaction intermediates. This allows for a degree of control over the substitution reactions.

By carefully selecting reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is plausible to achieve selective mono-, di-, or tri-substitution of the chloromethyl groups. This stepwise functionalization is the hallmark of an orthogonally reactive synthon, enabling the construction of complex, unsymmetrically substituted molecules from a single, readily accessible starting material.

Table 2: Comparison of Properties: 1,3,5-Trithiane vs. 1,3,5-Triazine

| Property | 1,3,5-Trithiane | 1,3,5-Triazine |

| Heteroatoms | Sulfur | Nitrogen |

| Electronegativity of Heteroatom | 2.58 | 3.04 |

| Aromaticity | Non-aromatic | Aromatic |

| General Reactivity | Serves as a masked formaldehyde | Prone to nucleophilic aromatic substitution |

This controlled reactivity makes this compound a promising candidate for applications in combinatorial chemistry and the synthesis of libraries of compounds for drug discovery and materials science. The ability to introduce three different functionalities in a controlled manner is a powerful tool for molecular design. The analogy to the well-studied triazine chemistry provides a valuable roadmap for exploring the full synthetic potential of this sulfur-containing heterocycle.

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Methodologies

Current synthetic routes to 2,4,6-Tris(chloromethyl)-1,3,5-trithiane often involve the use of hazardous reagents and solvents. A significant future direction lies in the development of greener and more sustainable synthetic methods. Research in this area could focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors.

Green Solvents: Exploring the use of environmentally benign solvents such as water, supercritical fluids, or ionic liquids to reduce the environmental impact of the synthesis process.

Catalytic Approaches: Developing catalytic systems that can efficiently promote the formation of the trithiane ring, reducing the need for stoichiometric reagents and harsh reaction conditions.

| Traditional vs. Sustainable Synthesis Approaches | Traditional Method | Potential Sustainable Alternative |

| Starting Materials | Chloroacetaldehyde (B151913), Hydrogen Sulfide (B99878) | Bio-derived aldehydes, elemental sulfur |

| Solvents | Concentrated Sulfuric Acid, Acetic Acid | Water, Ionic Liquids |

| Catalyst | Acid-catalyzed | Biocatalysts, heterogeneous catalysts |

| Byproducts | Acidic waste streams | Recyclable catalysts, water |

Exploration of Catalytic Roles and Applications

The sulfur-rich structure of this compound suggests its potential as a ligand or precursor for catalysts. The lone pairs of electrons on the sulfur atoms can coordinate with metal centers, making it a candidate for various catalytic applications. Future research could explore:

Coordination Chemistry: Synthesizing and characterizing coordination complexes with various transition metals.

Homogeneous Catalysis: Investigating the catalytic activity of its metal complexes in organic transformations such as cross-coupling reactions, hydrogenations, or oxidations.

Heterogeneous Catalysis: Immobilizing the compound or its derivatives onto solid supports to create recyclable and robust heterogeneous catalysts.

Integration into Smart and Responsive Materials

The reactive chloromethyl groups on the 1,3,5-trithiane (B122704) core provide handles for post-synthetic modification, enabling its integration into functional materials. This opens up possibilities for creating "smart" materials that respond to external stimuli.

Polymer Functionalization: Grafting the molecule onto polymer backbones to impart specific properties, such as increased refractive index, thermal stability, or metal-ion binding capabilities.

Self-Healing Materials: Incorporating the trithiane moiety into polymer networks where the dynamic nature of C-S bonds could be exploited for self-healing properties.

Sensor Development: Designing materials where the interaction of the sulfur atoms with analytes leads to a detectable change in optical or electronic properties.

Advanced Spectroscopic and In Situ Mechanistic Probes

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Advanced spectroscopic techniques can provide valuable insights.

In Situ Spectroscopy: Utilizing techniques like in situ NMR, Raman, and IR spectroscopy to monitor reaction progress in real-time, identify intermediates, and elucidate reaction pathways.

X-ray Crystallography: Determining the single-crystal X-ray structures of the compound and its derivatives to understand its three-dimensional structure and packing in the solid state.

Mass Spectrometry: Employing advanced mass spectrometry techniques to characterize reaction products and intermediates with high sensitivity and accuracy.

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, reaction kinetics |

| Infrared (IR) & Raman Spectroscopy | Functional group analysis, bond vibrations |

| X-ray Crystallography | Solid-state structure, conformational analysis |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns |

Synergistic Approaches with Computational Design for Novel Derivatives

Computational chemistry offers a powerful tool to predict the properties of new molecules and guide experimental efforts. A synergistic approach combining computational design with synthetic chemistry can accelerate the discovery of novel derivatives of this compound with tailored properties.

Density Functional Theory (DFT): Using DFT calculations to predict electronic structures, reactivity, and spectroscopic properties of the molecule and its derivatives.

Molecular Docking: Simulating the interaction of designed derivatives with biological targets or material surfaces to predict their potential applications in medicine or materials science.

Virtual Screening: Computationally screening libraries of potential derivatives to identify candidates with desired properties before embarking on their synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.